molecular formula C20H15NO4 B301362 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione

5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione

Cat. No. B301362
M. Wt: 333.3 g/mol
InChI Key: KTQVPZCGOVDANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione, also known as MPT0B390, is a novel small molecule compound that has shown great potential in scientific research.

Mechanism of Action

5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and angiogenesis, including VEGFR2, FGFR1, and PDGFRα. 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. It also inhibits angiogenesis and metastasis, which are critical processes for the growth and spread of cancer cells. 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has also been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway. In neurodegenerative diseases, 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has been shown to protect neurons from oxidative stress and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione in lab experiments include its high potency and selectivity for its target enzymes and pathways. It also has low toxicity and is well-tolerated in animal models. However, the limitations of using 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione include its low solubility in water and its limited stability in biological fluids. This can make it difficult to administer in vivo and to study its pharmacokinetics.

Future Directions

There are several future directions for the study of 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione. One area of research is to optimize the synthesis process to increase the yield and improve the stability of the compound. Another area of research is to study the pharmacokinetics and pharmacodynamics of 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione in animal models and in humans. Additionally, the potential use of 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione in combination with other drugs for cancer treatment is an area of ongoing research. Finally, the development of 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione analogs with improved solubility and stability is another area of future research.
In conclusion, 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione is a novel small molecule compound that has shown great potential in scientific research. Its multi-targeted mechanism of action and low toxicity make it an attractive candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to optimize its synthesis, study its pharmacokinetics and pharmacodynamics, and explore its potential use in combination therapy.

Synthesis Methods

The synthesis of 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione involves a multi-step reaction process. The first step is the synthesis of 2-methyl-1H-indole-3-carbaldehyde, which is then reacted with 2,4-dimethylphenylhydrazine to form the intermediate product. This intermediate product is then reacted with ethyl acetoacetate to yield 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione. The overall yield of the synthesis process is approximately 20%.

Scientific Research Applications

5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has been shown to have a wide range of scientific research applications. It has been studied for its potential anti-cancer properties, as well as its ability to inhibit angiogenesis and metastasis. 5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

Product Name

5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C20H15NO4/c1-12-15(14-9-5-6-10-17(14)21-12)11-16-18(22)24-20(25-19(16)23)13-7-3-2-4-8-13/h2-11,20-21H,1H3

InChI Key

KTQVPZCGOVDANY-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)OC(OC3=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)OC(OC3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.